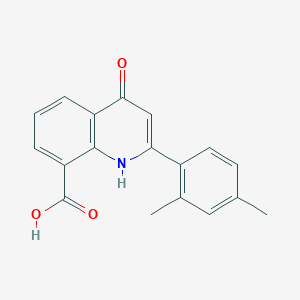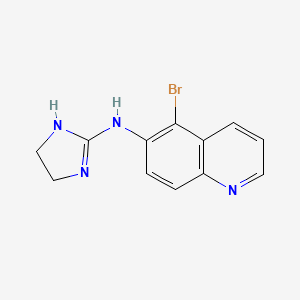
2,2'-((2-Naphthoyl)azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((2-Naphthoyl)azanediyl)diacetic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a diacetic acid moiety linked through an azanediyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Naphthoyl)azanediyl)diacetic acid typically involves the reaction of naphthoyl chloride with a suitable amine, followed by the introduction of diacetic acid groups. One common method involves the use of naphthoyl chloride and ethylenediamine, which undergoes a nucleophilic substitution reaction to form the intermediate product. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of 2,2’-((2-Naphthoyl)azanediyl)diacetic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in a pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((2-Naphthoyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthyl-substituted compounds.
Aplicaciones Científicas De Investigación
2,2’-((2-Naphthoyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,2’-((2-Naphthoyl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The naphthoyl group can interact with enzymes and receptors, modulating their activity. The diacetic acid moiety can chelate metal ions, affecting various biochemical processes. These interactions can lead to changes in cellular functions and signaling pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminediacetic acid: Similar in structure but lacks the naphthoyl group.
Nitrilotriacetic acid: Contains three acetic acid groups but has a different central structure.
Iminodiacetic acid: Contains two acetic acid groups and an imine group.
Uniqueness
2,2’-((2-Naphthoyl)azanediyl)diacetic acid is unique due to the presence of the naphthoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propiedades
Número CAS |
220335-84-2 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
2-[carboxymethyl(naphthalene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C15H13NO5/c17-13(18)8-16(9-14(19)20)15(21)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9H2,(H,17,18)(H,19,20) |
Clave InChI |
YYNOSSUPPOFTPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




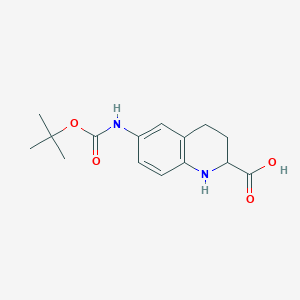

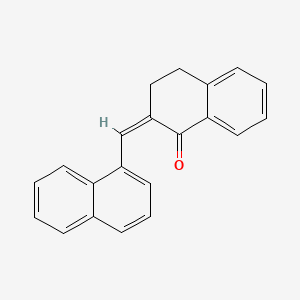
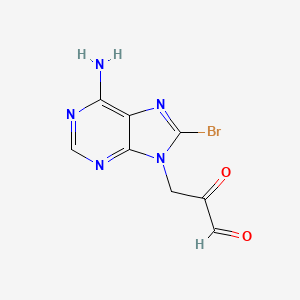

![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)

![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)
